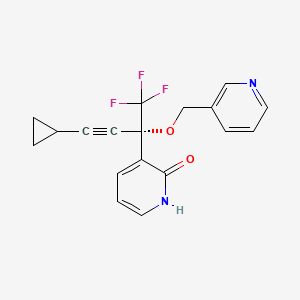

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-

Description

Structural Features of 3-(3-Cyclopropyl-1-(3-Pyridinylmethoxy)-1-(Trifluoromethyl)-2-Propynyl)-2(1H)-Pyridinone

The compound’s molecular formula is C₂₂H₂₂F₃N₃O₂ , with a molecular weight of 429.43 g/mol. Its structure comprises:

- Pyridinone Core : A six-membered aromatic ring with a ketone group at position 2, contributing to hydrogen-bonding interactions.

- Propargyl Ether Substituent : At position 3, a propargyl group (C≡C–) is functionalized with:

| Feature | Description | Role in Structure |

|---|---|---|

| Pyridinone core | 2(1H)-Pyridinone ring with keto-enol tautomerism | Hydrogen-bond donor/acceptor |

| Trifluoromethyl group | –CF₃ at position 1 of the propargyl chain | Electron-withdrawing effect |

| Cyclopropyl ring | Three-membered carbon ring attached to the propargyl group | Conformational restriction |

| 3-Pyridinylmethoxy | Methoxy-linked pyridine at position 3 of the propargyl chain | Solubility and target binding |

The trifluoromethyl group’s electronegativity stabilizes adjacent charges, while the cyclopropyl ring’s strain influences the molecule’s three-dimensional geometry. The 3-pyridinylmethoxy moiety may enhance solubility through polar interactions.

Nomenclature and IUPAC Classification

The IUPAC name 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- is derived as follows:

- Parent Structure : 2(1H)-Pyridinone (position 2 ketone, with tautomeric hydrogen at position 1).

- Substituents at Position 3 :

- Propargyl Chain : A three-carbon chain with a triple bond (propynyl).

- Branching :

- Position 1 : Trifluoromethyl (–CF₃) and 3-pyridinylmethoxy (–OCH₂C₅H₄N) groups.

- Position 3 : Cyclopropyl substituent.

The numbering prioritizes the pyridinone core, with substituents ordered by decreasing precedence (trifluoromethyl > pyridinylmethoxy > cyclopropyl). Synonyms include 3-[(1S)-3-Cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)prop-2-ynyl]-2(1H)-pyridinone, reflecting stereochemical specificity.

Historical Context of Pyridinone-Based Compound Development

Pyridinone derivatives have evolved significantly since their initial synthesis in the mid-20th century. Early examples, such as 3-Pyridinemethanol (1949), demonstrated vasodilatory and cholesterol-lowering effects. The 1980s saw the rise of Omeprazole , a pyridinylmethylsulfinyl benzimidazole, as a proton-pump inhibitor.

In the 21st century, structural modifications like cyclopropyl integration (e.g., JNJ42153605, a metabotropic glutamate receptor inhibitor) and trifluoromethylation (e.g., agrochemical fungicides) became prevalent to improve pharmacokinetics. The target compound exemplifies modern trends in combining these groups to optimize target affinity and metabolic resistance.

This progression underscores pyridinones’ adaptability in addressing diverse therapeutic challenges, from neurological disorders to infectious diseases.

Properties

CAS No. |

335665-56-0 |

|---|---|

Molecular Formula |

C18H15F3N2O2 |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-(pyridin-3-ylmethoxy)but-3-yn-2-yl]-1H-pyridin-2-one |

InChI |

InChI=1S/C18H15F3N2O2/c19-18(20,21)17(8-7-13-5-6-13,15-4-2-10-23-16(15)24)25-12-14-3-1-9-22-11-14/h1-4,9-11,13H,5-6,12H2,(H,23,24)/t17-/m0/s1 |

InChI Key |

DPMJDHCVDUDNHY-KRWDZBQOSA-N |

Isomeric SMILES |

C1CC1C#C[C@](C2=CC=CNC2=O)(C(F)(F)F)OCC3=CN=CC=C3 |

Canonical SMILES |

C1CC1C#CC(C2=CC=CNC2=O)(C(F)(F)F)OCC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-” typically involves multiple steps, starting from readily available starting materials. The key steps may include:

- Formation of the pyridinone core through cyclization reactions.

- Introduction of the cyclopropyl group via cyclopropanation reactions.

- Attachment of the pyridinylmethoxy group through nucleophilic substitution.

- Incorporation of the trifluoromethyl group using trifluoromethylation reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinone core.

Reduction: Reduction reactions could be used to modify the functional groups attached to the core.

Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyridinylmethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that pyridinone derivatives exhibit significant antiviral properties. The compound has been investigated for its potential to inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. Structure-based optimization of similar pyridone derivatives has shown promise in developing effective antiviral agents against COVID-19 .

Anticancer Properties

Research has highlighted the anticancer potential of pyridinone derivatives. The compound's structural features allow it to interact with various biological targets involved in cancer progression. For instance, modifications to the pyridinone scaffold have been linked to enhanced cytotoxicity against several cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Antimicrobial Effects

The compound's antimicrobial activity has also been explored. Studies have demonstrated that derivatives of pyridinones can exhibit broad-spectrum antibacterial and antifungal effects. This is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to pyridinone structures could enhance their efficacy against viral targets. The research team synthesized various derivatives and tested their activity against Mpro, finding that certain substitutions significantly improved inhibitory potency .

Case Study 2: Anticancer Activity

In a comparative analysis of different pyridinone derivatives, researchers found that the introduction of trifluoromethyl groups increased the compounds' ability to induce apoptosis in cancer cells. This study provides insights into how structural modifications can lead to improved therapeutic outcomes in cancer treatment .

Case Study 3: Antimicrobial Screening

A set of pyridinone derivatives was screened for antimicrobial activity against a panel of bacteria and fungi. Results indicated that some compounds exhibited potent activity comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of “2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-” would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Pyridinone Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyridinones and carbamates:

Key Differences and Implications

Trifluoromethyl Group vs. Chlorophenyl/Acetyl Groups

- The target compound’s -CF₃ group (as in Fluridone) enhances lipophilicity and resistance to oxidative degradation compared to the 3-chlorophenyl and acetyl groups in the analog from . This may improve environmental persistence or target-binding kinetics.

Cyclopropyl vs. Bicyclic Frameworks

- The cyclopropyl group in the target compound provides conformational restraint, similar to Cinmethylin’s bicyclic structure. However, Cinmethylin’s exo-methoxy group targets fatty acid thioesterases, whereas the target compound’s pyridinylmethoxy group may engage different biological pathways .

Propynyl Linkage vs. Carbamate Esters

Research Findings and Limitations

- Activity Prediction : The trifluoromethyl and pyridinylmethoxy groups suggest possible herbicidal or antifungal activity, aligning with Fluridone and Diethofencarb .

- Data Gaps: No explicit studies on the target compound’s efficacy, toxicity, or environmental impact are available in the provided evidence. Structural analogs indicate plausible modes of action but require validation.

- Synthetic Challenges: The propynyl and cyclopropyl groups may complicate synthesis compared to simpler pyridinones like Fluridone.

Q & A

Q. How does the compound’s structure-activity relationship (SAR) compare to related agrochemical pyridinones (e.g., fluridone)?

- Methodological Answer : Synthesize analogs with modifications to the cyclopropyl, trifluoromethyl, or pyridinylmethoxy groups. Test herbicidal activity in Arabidopsis thaliana or Lemna minor models. Compare potency to fluridone () using logP, pKa, and steric parameters. SAR trends can be visualized via 3D-QSAR (CoMFA/CoMSIA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.